![molecular formula C9H7NO2S2 B3099274 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid CAS No. 1353505-74-4](/img/structure/B3099274.png)
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
Overview
Description
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization and carboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid exhibits various biological activities that make it a valuable compound in medicinal chemistry. Notably, it has shown potential as an antibacterial and antifungal agent.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
- Organism Tested : Staphylococcus aureus
- Concentration : 100 µg/mL
- Result : Inhibition zone diameter of 15 mm, indicating moderate activity.
Agricultural Applications
In agriculture, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various diseases.
Table 2: Agricultural Applications
Application Type | Target Organism | Efficacy |
---|---|---|
Fungicide | Fusarium spp. | Effective at concentrations above 50 µg/mL |
Plant Growth Regulator | Various crops | Enhances growth under stress conditions |
Material Science Applications
The compound's unique chemical structure allows it to be used in developing new materials, particularly in coatings and polymers that require enhanced durability and resistance to environmental factors.
Polymer Additives
Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability.
Case Study: Polymer Enhancement
- Material Tested : Polyvinyl chloride (PVC)
- Additive Concentration : 1 wt%
- Result : Increased tensile strength by approximately 20% compared to control samples without the additive.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazole
- 2-Mercaptobenzothiazole
- 2-Hydroxybenzothiazole
- 2-Chlorobenzothiazole
Uniqueness
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS No. 1353505-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antiproliferative effects against cancer cell lines, along with relevant research findings and case studies.
This compound belongs to the benzothiazole family, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the methylthio group is believed to enhance its interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative activity against various human cancer cell lines. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity, particularly against ovarian cancer cells.
Case Study: Antitumor Efficacy
A study investigated the antiproliferative effects of this compound alongside other derivatives. The results indicated that this compound showed notable inhibitory effects on cell proliferation across multiple cancer types. The following table summarizes the findings:
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
OVCAR-3 (Ovarian) | 0.14 | 2.38 | 17.34 |
MCF-7 (Breast) | 0.34 | 3.20 | 20.24 |
K-562 (Leukemia) | 0.60 | 3.70 | 20.20 |
NCI/ADR/RES | 0.17 | 2.33 | 19.65 |
The data indicate that the compound exhibits a broad spectrum of antitumor activity, with particularly low GI50 values suggesting high potency against these cancer cell lines .
The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell growth and survival pathways, leading to increased apoptosis rates in treated cells .
Broader Biological Applications
In addition to its anticancer properties, benzothiazole derivatives, including this compound, have been studied for their potential use in treating neurological diseases and as anti-inflammatory agents . The versatility of these compounds makes them valuable candidates for further research and development.
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-10-6-3-2-5(8(11)12)4-7(6)14-9/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWNLSVRNILHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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